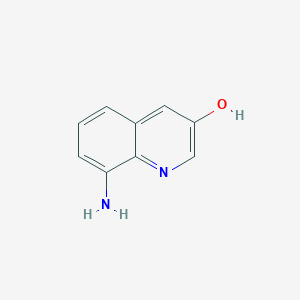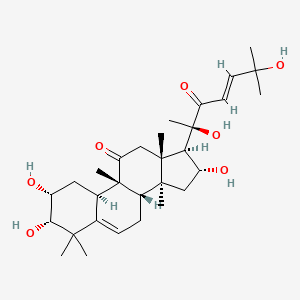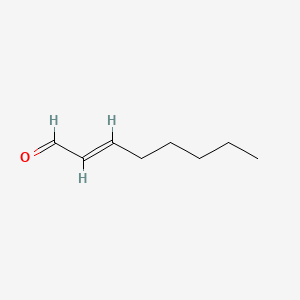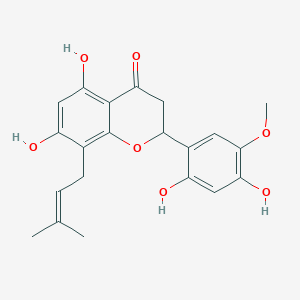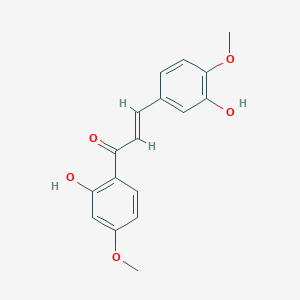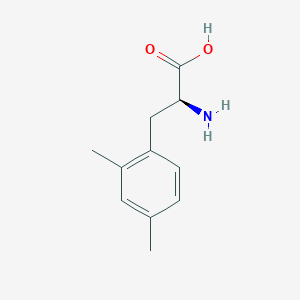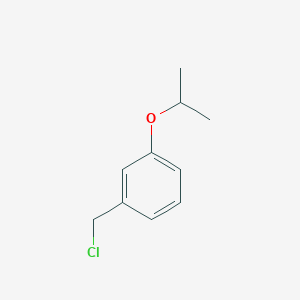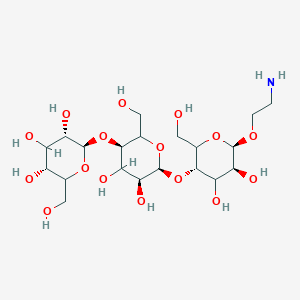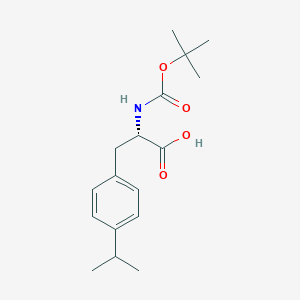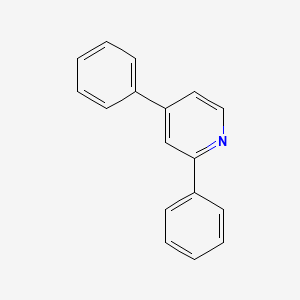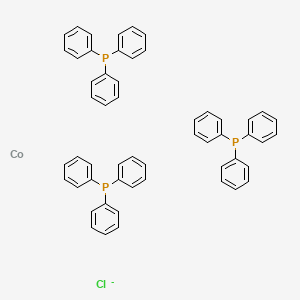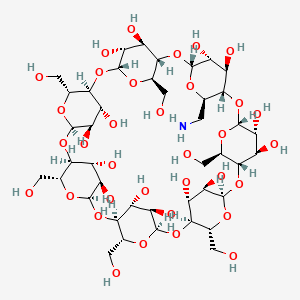
Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin is a derivative of beta-cyclodextrin, a naturally occurring cyclic oligosaccharide composed of seven D-glucopyranose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the substitution of an amino group at the sixth position of one of the glucose units, resulting in a highly water-soluble, cationic cyclodextrin. The unique structure of this compound allows it to form inclusion complexes with a wide variety of guest molecules, making it valuable in molecular recognition, chiral separation, and drug delivery applications .
Scientific Research Applications
Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in molecular recognition and chiral separation studies.
Biology: Employed in the stabilization and delivery of biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Industry: Applied in the formulation of various products, including cosmetics and food additives
Mechanism of Action
Target of Action
The primary target of 6-Monodeoxy-6-monoamino-beta-cyclodextrin is the α-hemolysin pore . This compound has been used in a study to demonstrate that covalently attached molecular adapters can alter the ion selectivity of the α-hemolysin pore .
Mode of Action
6-Monodeoxy-6-monoamino-beta-cyclodextrin interacts with its target, the α-hemolysin pore, by covalently attaching molecular adapters to it . This interaction alters the ion selectivity of the pore .
Biochemical Pathways
It is known that the compound’s interaction with the α-hemolysin pore can lead to changes in ion selectivity . This could potentially affect various cellular processes that rely on ion transport.
Pharmacokinetics
It is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of the action of 6-Monodeoxy-6-monoamino-beta-cyclodextrin is the alteration of ion selectivity in the α-hemolysin pore
Action Environment
The action of 6-Monodeoxy-6-monoamino-beta-cyclodextrin can be influenced by various environmental factors. For example, the pH and ion concentration of the environment could potentially affect the compound’s interaction with the α-hemolysin pore . Additionally, the compound’s stability could be influenced by temperature and other environmental conditions .
Future Directions
The continuous flow method developed for the synthesis of 6-Monodeoxy-6-monoamino-beta-cyclodextrin represents a novel approach for the functionalization of β-cyclodextrin . This method is faster and safer than batch approaches, suggesting potential for further optimization and application in the synthesis of similar compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Monodeoxy-6-monoamino-beta-cyclodextrin are largely derived from its ability to form inclusion complexes with a variety of molecules. This property allows it to interact with various enzymes, proteins, and other biomolecules . Specific interactions with enzymes or proteins have not been reported in the literature.
Cellular Effects
It has been used in a study to demonstrate that covalently attached molecular adapters can alter the ion selectivity of the α-hemolysin pore . This suggests that it may have potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to alter the ion selectivity of the α-hemolysin pore when used as a covalently attached molecular adapter . This suggests that it may interact with biomolecules, potentially influencing enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin typically involves a four-step process starting from commercially available beta-cyclodextrin :
Selective Tosylation: Beta-cyclodextrin is selectively tosylated using p-toluenesulfonyl chloride to afford mono-6-(p-toluenesulfonyl)-6-deoxy-beta-cyclodextrin (Ts-CD).
Azide Substitution: The tosyl group is then substituted with an azide group using sodium azide, resulting in mono-6-azido-6-deoxy-beta-cyclodextrin (CD-N3).
Reduction: The azide group is reduced to an amino group using triphenylphosphine followed by hydrolysis, yielding mono-6-amino-6-deoxy-beta-cyclodextrin (CD-NH2).
Hydrochloric Acid Treatment: Finally, the amino group is treated with hydrochloric acid to produce the hydrochloride salt form, this compound hydrochloride (CD-NH3Cl).
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow methods. This approach involves the same reaction steps (monotosylation, azidation, and reduction) but under continuous flow conditions, which enhances safety, efficiency, and yield .
Chemical Reactions Analysis
Types of Reactions
Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.
Common Reagents and Conditions
Substitution: Sodium azide for azide substitution, triphenylphosphine for reduction.
Oxidation/Reduction: Common oxidizing agents and reducing agents can be used depending on the desired transformation.
Major Products
The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Mono-(6-Amino-6-deoxy)-Alpha-cyclodextrin
- Mono-(6-Amino-6-deoxy)-Gamma-cyclodextrin
Uniqueness
Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin is unique due to its specific size and shape, which allows it to form stable inclusion complexes with a wide variety of guest molecules. Its high water solubility and cationic nature further enhance its utility in various applications compared to its alpha and gamma counterparts .
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H71NO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7,43H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBFLQITCMCIOY-FOUAGVGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H71NO34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1134.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
